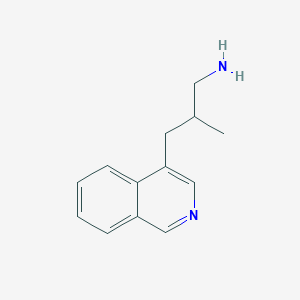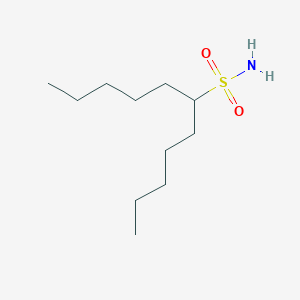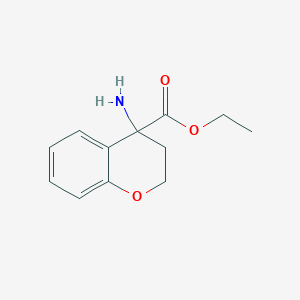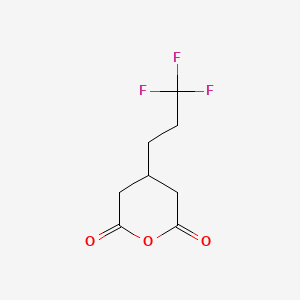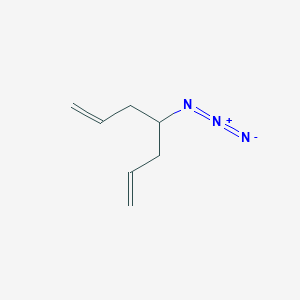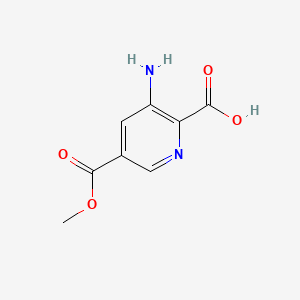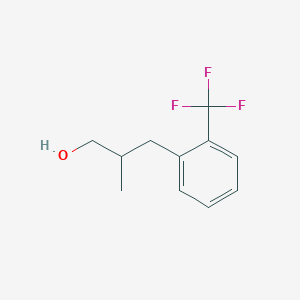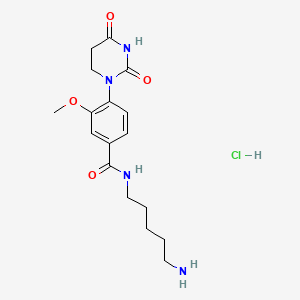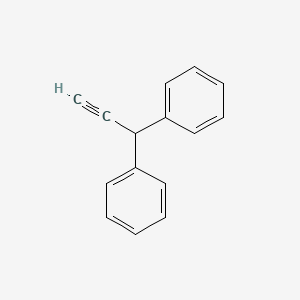![molecular formula C16H14ClN3 B13576338 N-[2-(4-chlorophenyl)ethyl]quinazolin-4-amine](/img/structure/B13576338.png)
N-[2-(4-chlorophenyl)ethyl]quinazolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-chlorophenyl)ethyl]quinazolin-4-amine is a compound belonging to the quinazoline family, which is known for its diverse biological activities. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties .
Méthodes De Préparation
The synthesis of N-[2-(4-chlorophenyl)ethyl]quinazolin-4-amine typically involves the reaction of 2-aminobenzonitrile with 4-chlorophenylethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Analyse Des Réactions Chimiques
N-[2-(4-chlorophenyl)ethyl]quinazolin-4-amine undergoes various chemical reactions, including:
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of N-[2-(4-chlorophenyl)ethyl]quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions . This inhibition can lead to the suppression of cancer cell growth or the reduction of microbial activity .
Comparaison Avec Des Composés Similaires
N-[2-(4-chlorophenyl)ethyl]quinazolin-4-amine can be compared with other quinazoline derivatives, such as:
Erlotinib: A quinazoline derivative used as an anticancer agent targeting the epidermal growth factor receptor (EGFR).
Gefitinib: Another quinazoline-based anticancer drug that inhibits EGFR.
Prazosin: A quinazoline derivative used to treat hypertension and benign prostatic hyperplasia.
Compared to these compounds, this compound is unique due to its specific substitution pattern and potential for diverse biological activities .
Propriétés
Formule moléculaire |
C16H14ClN3 |
|---|---|
Poids moléculaire |
283.75 g/mol |
Nom IUPAC |
N-[2-(4-chlorophenyl)ethyl]quinazolin-4-amine |
InChI |
InChI=1S/C16H14ClN3/c17-13-7-5-12(6-8-13)9-10-18-16-14-3-1-2-4-15(14)19-11-20-16/h1-8,11H,9-10H2,(H,18,19,20) |
Clé InChI |
GVYCRVHJUXXHSO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=NC=N2)NCCC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8,8-Difluoro-2-azabicyclo[5.1.0]octanehydrochloride](/img/structure/B13576258.png)
![5-({3-Bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)-2-methoxypyridine](/img/structure/B13576261.png)
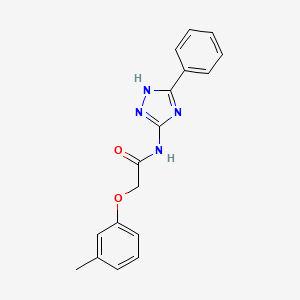
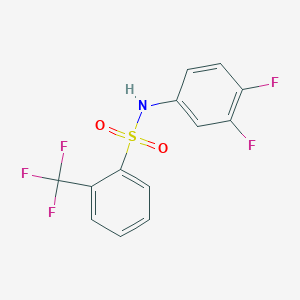
![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}bicyclo[2.2.2]octane-1-carboxamide](/img/structure/B13576285.png)
